2-(2,5-Dichlorophenyl)indoline, HCl
Overview
Description
2-(2,5-Dichlorophenyl)indoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrolidine ring. The presence of the dichlorophenyl group at the 2-position of the indoline core imparts unique chemical and biological properties to this compound.
Synthetic Routes and Reaction Conditions:
Indoline Synthesis: The synthesis of indoline derivatives typically involves the reduction of indole or its derivatives. One common method is the reduction of indole using hydrogen gas in the presence of a palladium catalyst.
Chlorination: The introduction of the dichlorophenyl group can be achieved through electrophilic aromatic substitution reactions. For example, 2,5-dichlorophenol can be reacted with an appropriate indole derivative under Friedel-Crafts acylation conditions.
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base indoline derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-(2,5-Dichlorophenyl)indoline, HCl, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indoline core to its corresponding indole derivative.
Reduction: Reduction reactions can be used to reduce the indoline core or the dichlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.
Major Products Formed:
Oxidation: Indole derivatives
Reduction: Reduced indoline or dichlorophenyl derivatives
Substitution: Various substituted indoline derivatives
Scientific Research Applications
2-(2,5-Dichlorophenyl)indoline, HCl, has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: Indoline derivatives have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,5-Dichlorophenyl)indoline, HCl, exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(2,5-Dichlorophenyl)indoline, HCl, is compared with other similar compounds to highlight its uniqueness:
2-(2,4-Dichlorophenyl)indoline: Similar structure but different positioning of the chlorine atoms.
2-(2,6-Dichlorophenyl)indoline: Different positioning of the chlorine atoms on the phenyl ring.
2-(3,5-Dichlorophenyl)indoline: Different positioning of the chlorine atoms on the phenyl ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
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Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRWWOEBKYWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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